molecular formula C17H16N4O6S2 B11475849 N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide

N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide

Cat. No.: B11475849
M. Wt: 436.5 g/mol
InChI Key: WCDNCJPMMWBZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoxaline core, which is known for its diverse biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone.

    Sulfur Introduction: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the quinoxaline derivative.

    Methanesulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoxaline core and sulfonamide group make it a candidate for drug development, particularly as antimicrobial, anticancer, or anti-inflammatory agents.

    Materials Science: Its unique structure could be explored for use in organic semiconductors or as a building block for advanced materials.

    Biological Research: The compound can be used as a probe to study biological pathways involving quinoxaline derivatives or sulfonamide interactions.

Mechanism of Action

The mechanism of action of N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that interact with the quinoxaline core or sulfonamide group.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dioxoquinoxaline and 6-nitroquinoxaline share structural similarities.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole are structurally related due to the presence of the sulfonamide group.

Uniqueness: N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide is unique due to the combination of its quinoxaline core, nitro group, sulfanyl linkage, and methanesulfonamide moiety, which collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4O6S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-(1,4-dimethyl-7-nitro-2,3-dioxoquinoxalin-6-yl)sulfanylphenyl]methanesulfonamide

InChI

InChI=1S/C17H16N4O6S2/c1-19-12-8-14(21(24)25)15(9-13(12)20(2)17(23)16(19)22)28-11-6-4-10(5-7-11)18-29(3,26)27/h4-9,18H,1-3H3

InChI Key

WCDNCJPMMWBZHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)SC3=CC=C(C=C3)NS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.